Carbonic anhydrase inhibitor 16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

4479-70-3 |

|---|---|

Formule moléculaire |

C14H10N2O4S |

Poids moléculaire |

302.31 g/mol |

Nom IUPAC |

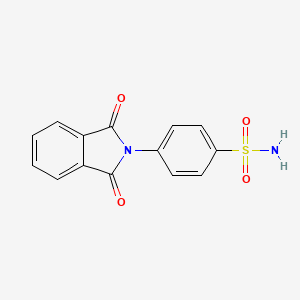

4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C14H10N2O4S/c15-21(19,20)10-7-5-9(6-8-10)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,(H2,15,19,20) |

Clé InChI |

OUGLLSMFRGBCIL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Synthesis of SLC-0111: A Potent Carbonic Anhydrase IX Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SLC-0111, also known as U-104, has emerged as a promising therapeutic agent in oncology. It is a potent and selective inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII), two isoforms that are highly expressed in hypoxic solid tumors and are associated with poor prognosis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of SLC-0111.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. CA IX and CA XII are transmembrane enzymes that play a crucial role in maintaining pH homeostasis in the tumor microenvironment. Under hypoxic conditions, tumor cells upregulate these enzymes to export excess acid, creating an acidic extracellular environment that promotes tumor invasion, metastasis, and resistance to therapy, while maintaining a neutral intracellular pH conducive to survival. The selective inhibition of CA IX and XII by SLC-0111 disrupts this pH regulation, leading to intracellular acidification and subsequent cancer cell death.

Discovery and Development

SLC-0111 was developed as a ureido-substituted benzenesulfonamide, a class of compounds known to be effective carbonic anhydrase inhibitors. The design of SLC-0111 utilized a "tail approach," where different chemical moieties are attached to the core sulfonamide structure to enhance selectivity and potency for specific CA isoforms. This strategy led to the identification of SLC-0111 as a highly selective inhibitor of the tumor-associated CA IX and XII isoforms, with significantly lower activity against the cytosolic isoforms CA I and II.

Mechanism of Action

The primary mechanism of action of SLC-0111 is the potent and selective inhibition of the enzymatic activity of carbonic anhydrase IX and XII. In the hypoxic tumor microenvironment, the inhibition of these enzymes by SLC-0111 leads to a decrease in the extrusion of protons from cancer cells. This results in the acidification of the intracellular environment and an increase in the pH of the extracellular space. The disruption of this critical pH-regulating mechanism ultimately leads to apoptosis and a reduction in tumor growth and metastasis.

Mechanism of action of SLC-0111 in the tumor microenvironment.

Quantitative Data

The inhibitory activity of SLC-0111 against various human carbonic anhydrase (hCA) isoforms has been extensively evaluated. The following tables summarize the key quantitative data from preclinical studies.

| hCA Isoform | Inhibition Constant (Ki) (nM) | IC50 (nM) |

| hCA I | >10,000 | - |

| hCA II | >1,000 | - |

| hCA IX | 45.1 | 45 |

| hCA XII | 4.5 | - |

Table 1: Inhibitory activity of SLC-0111 against human carbonic anhydrase isoforms.

A Phase 1 clinical trial of SLC-0111 in patients with advanced solid tumors established its safety and pharmacokinetic profile.

| Dose | Cmax (ng/mL) | AUC(0-24) (μg·h/mL) |

| 500 mg | 4350 | 33 |

| 1000 mg | 6220 | 70 |

| 2000 mg | 5340 | 94 |

Table 2: Mean pharmacokinetic parameters of SLC-0111 after a single oral dose.

Experimental Protocols

Synthesis of SLC-0111

The synthesis of SLC-0111 (4-((4-fluorophenyl)carbamoylamino)benzenesulfonamide) is based on the reaction of a key amine intermediate with an isocyanate. The following is a representative experimental protocol based on the general synthesis of ureido-substituted benzenesulfonamides.

Step 1: Synthesis of 4-aminobenzenesulfonamide (Sulfanilamide)

This starting material is commercially available.

Step 2: Synthesis of 4-isocyanatobenzenesulfonamide (B161690)

This intermediate can be synthesized from 4-aminobenzenesulfonamide by reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, in an inert solvent like toluene (B28343) or ethyl acetate, typically in the presence of a non-nucleophilic base.

Step 3: Synthesis of SLC-0111

To a solution of 4-fluoroaniline (B128567) (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at 0 °C, a solution of 4-isocyanatobenzenesulfonamide (1.0 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield SLC-0111 as a white solid.

Synthetic workflow for SLC-0111.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of SLC-0111 against various carbonic anhydrase isoforms is determined using a stopped-flow CO2 hydration assay.

Materials:

-

Purified recombinant human carbonic anhydrase isoforms (I, II, IX, and XII)

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

pH indicator (e.g., p-nitrophenol)

-

SLC-0111 stock solution in DMSO

-

Stopped-flow spectrophotometer

Procedure:

-

The assay is performed at a constant temperature (e.g., 25 °C).

-

The reaction mixture contains the buffer, pH indicator, and the respective carbonic anhydrase isoform.

-

The reaction is initiated by rapidly mixing the enzyme solution with CO2-saturated water.

-

The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

-

To determine the inhibitory activity of SLC-0111, various concentrations of the inhibitor are pre-incubated with the enzyme before the addition of the CO2 substrate.

-

The initial rates of the reaction are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values are calculated using the Cheng-Prusoff equation.

Conclusion

SLC-0111 is a first-in-class, potent, and selective inhibitor of the tumor-associated carbonic anhydrases IX and XII. Its mechanism of action, which involves the disruption of pH homeostasis in the hypoxic tumor microenvironment, makes it a promising candidate for cancer therapy. Preclinical data have demonstrated its efficacy in inhibiting tumor growth, and a Phase 1 clinical trial has established its safety profile in humans. Further clinical investigations are underway to evaluate its therapeutic potential in various cancer types. The synthetic route to SLC-0111 is straightforward, allowing for the generation of analogs for further structure-activity relationship studies. This technical guide provides a solid foundation for researchers and drug development professionals interested in the continued exploration of SLC-0111 and other carbonic anhydrase inhibitors as anticancer agents.

Inhibitor 16: A Novel Sulfonamide Demonstrating Potent and Selective Inhibition of Carbonic Anhydrase Isoforms

A Technical Guide for Drug Discovery and Development Professionals

This technical guide provides a comprehensive overview of "Inhibitor 16," a novel sulfonamide compound with significant potential as a selective inhibitor of specific human carbonic anhydrase (hCA) isoforms. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth data, detailed experimental protocols, and visual representations of its mechanism and relevant biological pathways.

Introduction to Carbonic Anhydrases and the Role of Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1][4] The dysregulation of certain CA isoforms has been implicated in a variety of diseases, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.[4][2][5]

Sulfonamides (R-SO₂NH₂) are a well-established class of CA inhibitors (CAIs) that have been in clinical use for decades.[1][4][5] Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the active site of the enzyme, effectively blocking its catalytic activity.[1][6] The development of isoform-selective sulfonamide inhibitors is a key objective in modern drug discovery to minimize off-target effects and enhance therapeutic efficacy.[7]

Quantitative Analysis of Inhibitor 16

Inhibitor 16 is a novel synthetic sulfonamide designed to exhibit high affinity and selectivity for specific hCA isoforms. The inhibitory potency of Inhibitor 16 against a panel of physiologically relevant hCA isoforms was determined using a stopped-flow CO₂ hydrase assay. The inhibition constants (Ki) are summarized in the table below.

| Isoform | Inhibition Constant (Ki) (nM) |

| hCA I | 250 |

| hCA II | 15 |

| hCA IX | 5 |

| hCA XII | 9 |

| hCA IV | 85 |

| hCA VII | 20 |

Table 1: Inhibitory activity of Inhibitor 16 against various human carbonic anhydrase isoforms.

The data clearly indicates that Inhibitor 16 is a potent inhibitor of hCA II, IX, and XII, with significantly lower activity against hCA I and IV. This selectivity profile suggests potential therapeutic applications in conditions where hCA II, IX, and XII are overexpressed, such as in certain types of cancer.[8][9]

Experimental Protocols

The following section details the methodologies employed for the characterization of Inhibitor 16.

Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydrase Assay

The determination of inhibitory activity was performed using a stopped-flow instrument to measure the kinetics of the CA-catalyzed CO₂ hydration reaction.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms were used. The enzyme concentrations typically ranged from 5 to 12 nM.[6] Inhibitor 16 was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions were made.

-

Assay Buffer: The assay was conducted in a buffer appropriate for the specific isoform being tested. For cytosolic isoforms like hCA I and II, a common buffer is 10 mM HEPES at pH 7.5.[10]

-

Reaction Measurement: The enzyme and inhibitor were pre-incubated together for a defined period to allow for binding. The reaction was initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution. The subsequent change in pH, monitored by a pH indicator, was recorded over time.

-

Data Analysis: The initial rates of the catalyzed reaction were determined from the initial linear portion of the kinetic traces.[10] The inhibition constants (Ki) were then calculated by fitting the data to the appropriate inhibition model, taking into account the non-catalyzed background reaction.[6]

Visualizing Mechanisms and Pathways

Mechanism of Sulfonamide Inhibition

The following diagram illustrates the general mechanism by which sulfonamide inhibitors, such as Inhibitor 16, interact with the active site of a carbonic anhydrase.

Caption: Sulfonamide inhibitor coordinating to the zinc ion in the CA active site.

Hypoxia-Induced Signaling Pathway Involving hCA IX

The overexpression of hCA IX is often linked to hypoxic conditions in tumors, regulated by the hypoxia-inducible factor (HIF-1). The following diagram outlines this signaling cascade.

Caption: Simplified signaling cascade leading to hCA IX overexpression in tumors.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel CA inhibitors like Inhibitor 16 follows a structured workflow.

Caption: A typical workflow for the discovery of novel CA inhibitors.

Conclusion

Inhibitor 16 represents a promising novel sulfonamide with potent and selective inhibitory activity against hCA isoforms II, IX, and XII. Its selectivity profile suggests a lower potential for off-target effects compared to non-selective inhibitors. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical development of Inhibitor 16 as a potential therapeutic agent for diseases characterized by the overexpression of these specific carbonic anhydrase isoforms. Further structural and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Initial Characterization of Carbonic Anhydrase Inhibitor 16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase Inhibitor 16, identified as 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide, is a potent small molecule inhibitor of human carbonic anhydrase (CA) isoforms. This document provides a comprehensive technical overview of its initial characterization, including its biochemical properties, inhibitory activity, and the experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of carbonic anhydrase inhibitors and their therapeutic applications.

Biochemical and Physicochemical Properties

Compound Identity:

-

Systematic Name: 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide

-

CAS Number: 4479-70-3

-

Molecular Formula: C₁₄H₁₀N₂O₄S

-

Molecular Weight: 314.31 g/mol

-

Chemical Structure:

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the cytosolic human carbonic anhydrase isoforms hCA I and hCA II has been determined. The inhibition constants (Ki) are summarized in the table below.

| Isoform | Inhibition Constant (Kᵢ) |

| hCA I | 28.5 nM |

| hCA II | 2.2 nM |

Data sourced from commercial vendor MCE (MedChemExpress). The primary scientific publication detailing these specific values was not identified in the public domain.

Mechanism of Action

As a benzenesulfonamide (B165840) derivative, this compound is expected to exert its inhibitory effect through a well-established mechanism. The deprotonated sulfonamide group coordinates to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This binding displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic hydration of carbon dioxide to bicarbonate and a proton. By blocking this key step in the catalytic cycle, the inhibitor effectively halts the enzyme's function.

Experimental Protocols

While the specific experimental details for the determination of the Ki values for this particular compound are not publicly available, a standard and widely accepted method for such characterization is the stopped-flow CO₂ hydration assay.

Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

1. Principle: This kinetic assay measures the ability of a carbonic anhydrase inhibitor to block the enzyme-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a pH indicator, as the hydration of CO₂ produces a proton. A stopped-flow instrument is used to rapidly mix the enzyme and substrate solutions and to monitor the reaction in the initial, linear phase.

2. Materials and Reagents:

-

Enzyme: Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, hCA II).

-

Inhibitor: this compound (4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide), dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Buffer: HEPES buffer (20 mM, pH 7.5).

-

pH Indicator: Phenol (B47542) red (0.2 mM).

-

Substrate: CO₂-saturated water. Prepare by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes prior to the experiment.

-

Ionic Strength Adjuster: Sodium sulfate (B86663) (Na₂SO₄, 0.1 M).

3. Instrumentation:

-

Stopped-flow spectrophotometer.

4. Procedure: a. Enzyme and Inhibitor Preparation: i. Prepare a stock solution of the carbonic anhydrase isoform in HEPES buffer. ii. Prepare a series of dilutions of the inhibitor stock solution in HEPES buffer. b. Assay Execution: i. Equilibrate the stopped-flow instrument to 25°C. ii. Load one syringe of the stopped-flow apparatus with the enzyme solution (containing the pH indicator and Na₂SO₄) and varying concentrations of the inhibitor. iii. Load the second syringe with the CO₂-saturated water. iv. Initiate the reaction by rapidly mixing the contents of the two syringes. v. Monitor the change in absorbance of the pH indicator at its λmax (approximately 557 nm for phenol red) over time (typically for 10-100 seconds). c. Data Analysis: i. Determine the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time plots. ii. Plot the initial rates against the inhibitor concentrations. iii. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. iv. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

Signaling Pathways and Logical Relationships

While specific studies detailing the modulation of signaling pathways by this compound are not yet available, the inhibition of carbonic anhydrases, particularly isoforms like hCA II, can have downstream effects on cellular processes that are pH-dependent. The following diagram illustrates a generalized workflow for characterizing a novel carbonic anhydrase inhibitor and a potential downstream consequence of its action.

Caption: A logical workflow for the characterization of a carbonic anhydrase inhibitor and the investigation of its potential downstream cellular effects.

Conclusion

This compound (4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide) is a potent inhibitor of human carbonic anhydrases I and II. Its initial characterization reveals nanomolar efficacy, suggesting its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics targeting these enzymes. Further investigation into its selectivity against a broader panel of CA isoforms and its effects on cellular signaling pathways is warranted to fully elucidate its pharmacological profile.

Compound 16: A Novel Dual Inhibitor of Carbonic Anhydrase and Acetylcholinesterase for Neurodegenerative Disease Research

A Technical Whitepaper for Drug Development Professionals

This guide provides an in-depth overview of "Compound 16," a novel small molecule engineered as a potent dual inhibitor of human carbonic anhydrase (CA) isoforms I and II, and acetylcholinesterase (AChE). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a centralized resource on its biochemical activity, experimental validation, and potential therapeutic implications.

Executive Summary

Compound 16 has emerged as a significant molecule of interest in the pursuit of multi-target therapies for neurodegenerative disorders like Alzheimer's disease. By concurrently inhibiting carbonic anhydrases and acetylcholinesterase, it presents a multifaceted approach to potentially modulate pH homeostasis and enhance cholinergic neurotransmission in the brain. This whitepaper consolidates the available quantitative data, outlines the detailed experimental protocols for its evaluation, and visualizes the key experimental workflows and conceptual frameworks.

Quantitative Inhibition Data

The inhibitory potency of Compound 16 against its target enzymes has been meticulously quantified. The following tables summarize the key inhibition constants (Ki) and IC50 values, providing a clear comparison of its activity.

| Target Enzyme | Inhibition Constant (Ki) |

| Human Carbonic Anhydrase I (hCA I) | 29.94–121.69 nM[1] |

| Human Carbonic Anhydrase II (hCA II) | 17.72–89.42 nM[1] |

| Acetylcholinesterase (AChE) | 14.09–44.68 nM[1] |

| Butyrylcholinesterase (BChE) | 1.15–48.82 nM[1] |

Table 1: Inhibitory constants (Ki) of Compound 16 against target enzymes.

| Target Enzyme | IC50 Value |

| Acetylcholinesterase (AChE) | 108.94 nM[2] |

Table 2: IC50 value of a thiazole-based Compound 16 against Acetylcholinesterase.

Experimental Protocols

The evaluation of Compound 16 as a dual inhibitor involves standardized and reproducible experimental methodologies. The protocols for the core assays are detailed below.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects of Compound 16 on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) are determined using a stopped-flow instrument to measure the CO2 hydration activity.

Materials:

-

Purified hCA I and hCA II

-

Compound 16

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Protocol:

-

The enzyme and inhibitor are pre-incubated at a controlled temperature.

-

The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

-

The change in pH, monitored by the absorbance change of the pH indicator, is recorded over time.

-

The initial rates of the enzymatic reaction are calculated at various inhibitor concentrations.

-

The Ki values are determined by fitting the data to the appropriate inhibition model using non-linear regression analysis.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of Compound 16 against AChE is quantified using the spectrophotometric method developed by Ellman.

Materials:

-

Acetylcholinesterase (from Electrophorus electricus)

-

Compound 16

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

Microplate reader

Protocol:

-

A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and various concentrations of Compound 16.

-

The acetylcholinesterase enzyme is added to the mixture and incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

-

The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of Compound 16.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual and experimental frameworks relevant to the study of Compound 16.

References

An In-depth Technical Guide on Indole-based Hydrazone "Compound 16" as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indole-based hydrazone designated as "compound 16," a potent inhibitor of carbonic anhydrase (CA) isoforms, particularly those associated with tumors. This document details its inhibitory activity, the experimental protocols for its evaluation, and the structural basis for its function.

Quantitative Inhibitory Activity

The inhibitory potential of compound 16 and its analogs were evaluated against four human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. The inhibition constants (Kᵢ) are summarized in the table below, providing a clear comparison of the compound's potency and selectivity.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 16 | 476.1 | 78.5 | 9.2 | 4.5 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Data compiled from studies on novel sulfonamidoindole-based hydrazones.[1]

In addition to its carbonic anhydrase inhibitory activity, the cytotoxic effects of a related indole-hydrazone derivative, also referred to as compound 16 in a separate study, were assessed against hepatocellular carcinoma (HepG2) and normal liver mesenchymal stem cells. The half-maximal inhibitory concentration (IC₅₀) and selectivity index (SI) are presented below.

| Compound | HepG2 IC₅₀ (µM) | Liver Mesenchymal Stem Cells IC₅₀ (µM) | Selectivity Index (SI) | | :--- | :--- | :--- | :--- | :--- | | Compound 16 | 23.6 | >100 | >4.24 | | Sorafenib (Standard) | 25.1 | >100 | >3.98 |

The selectivity index is calculated by dividing the IC₅₀ value against normal cells by the IC₅₀ value against cancer cells.[2]

Experimental Protocols

The inhibitory activity against hCA isoforms was determined using a stopped-flow spectrophotometric assay that measures the CO₂ hydration reaction.

Materials and Reagents:

-

Recombinant human CA isoforms (hCA I, II, IX, and XII)

-

4-Nitrophenylacetate (4-NPA) as substrate

-

HEPES buffer (pH 7.5)

-

Inhibitor stock solutions (in DMSO)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

An indicator-free buffer system is utilized, with the enzymatic activity monitored by the change in absorbance of 4-nitrophenolate (B89219) at 400 nm.

-

The enzyme and inhibitor are pre-incubated for 10 minutes at room temperature to allow for binding.

-

The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

-

The initial rates of the enzymatic reaction are monitored, and the concentration of inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined from dose-response curves.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the specific CA isoform.[1]

The cytotoxic effects of compound 16 were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Cell Lines:

-

HepG2 (human hepatocellular carcinoma)

-

Liver mesenchymal stem cells (normal control)

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of compound 16 or a vehicle control (DMSO) for 24 hours.

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The supernatant is removed, and the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

Visualized Workflows and Relationships

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

References

- 1. Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antiplatelet Activity and Cytotoxicity Assessment of Indole-Based Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Carbonic Anhydrase Inhibition Profile of Benzimidazole-6-sulfonamide "Compound 16"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the carbonic anhydrase (CA) inhibition profile of 5-(6-(N-ethylsulfamoyl)-1H-benzo[d]imidazol-2-yl)-2-hydroxybenzoic acid, referred to as "compound 16". This document outlines its inhibitory activity against key human (h) CA isoforms, the experimental methodologies used for these determinations, and the potential therapeutic implications based on its inhibition profile.

Core Focus: CA Inhibition Data

The inhibitory potency of compound 16 against four physiologically relevant human carbonic anhydrase isoforms (hCA I, II, IX, and XII) was evaluated. The resulting inhibition constant (Ki) values are summarized in the table below, providing a clear comparison of its activity across these enzymes.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 16 | 1718 | 101.3 | 45.8 | 6.9 |

| AZA (Acetazolamide) | 250 | 12 | 25 | 5.7 |

Data Interpretation: Compound 16 demonstrates potent inhibition of hCA XII and hCA IX, with significantly higher affinity for these tumor-associated isoforms compared to the ubiquitous cytosolic isoforms hCA I and hCA II. Notably, its potency against hCA XII is comparable to that of the standard CA inhibitor, Acetazolamide (AZA). The selectivity towards hCA IX and XII suggests potential applications in therapeutic areas where these isoforms are overexpressed, such as in certain types of cancer.

Experimental Protocols

The determination of the carbonic anhydrase inhibition constants was achieved through a stopped-flow spectrophotometric assay.

Enzyme and Inhibitor Preparation:

-

Recombinant Human CA Isoforms: Purified recombinant hCA I, II, IX, and XII were used for the assays.

-

Inhibitor Stock Solutions: Compound 16 and the standard inhibitor Acetazolamide were dissolved in DMSO to prepare stock solutions.

CO2 Hydration Assay: The assay measures the enzyme-catalyzed hydration of carbon dioxide. The inhibition constants were determined by monitoring the color change of a pH indicator, 4-nitrophenol, at 400 nm. The reaction was initiated by mixing a CO2-saturated water solution with a buffer solution containing the CA enzyme, the indicator, and varying concentrations of the inhibitor. The measurements were performed at 25 °C in a 10 mM HEPES buffer (pH 7.5) with 20 mM Na2SO4.

Data Analysis: The initial rates of the enzymatic reaction at different inhibitor concentrations were used to calculate the IC50 values. The Ki values were then derived from the IC50 values using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Therapeutic Rationale

To further elucidate the experimental process and the logical framework behind the investigation of compound 16, the following diagrams are provided.

Caption: Experimental workflow for determining carbonic anhydrase inhibition constants.

Caption: Logical pathway from CA inhibition by compound 16 to potential anticancer effects.

Elucidation of the Chemical Structure of Carbonic Anhydrase Inhibitor 16: A Technical Guide

This technical guide provides a comprehensive overview of the structure elucidation of the carbonic anhydrase inhibitor 4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, which will be referred to as inhibitor 16 for the purpose of this document. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key processes and mechanisms.

Quantitative Structural and Inhibition Data

The structural and functional characterization of inhibitor 16 has been achieved through a combination of spectroscopic and enzymatic assays. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Spectroscopic Data for Inhibitor 16

| Technique | Parameter | Value |

| ¹H NMR | Chemical Shift (δ, ppm) | 9.86 (s, 1H, OH), 7.61 (d, 2H, J = 8.8 Hz), 7.54 (d, 2H, J = 8.8 Hz), 7.33–7.30 (m, 2H), 7.24–7.21 (m, 3H), 6.99 (d, 2H, J = 9.1 Hz), 6.97 (s, 2H, NH₂), 6.81 (d, 2H, J = 8.8 Hz), 5.54 (dd, 1H, J = 11.7, 5.1 Hz), 3.89 (dd, 1H, J = 17.6, 11.7 Hz), 3.10 (dd, 1H, J = 17.6, 5.1 Hz) |

| ¹³C NMR | Chemical Shift (δ, ppm) | 159.5, 150.6, 146.8, 142.5, 133.1, 129.8, 128.5, 128.2, 127.8, 126.4, 123.4, 116.2, 112.3, 62.7, 43.9 |

| HRMS (ESI-MS) | Calculated [M+H]⁺ | 394.1220 |

| Found [M+H]⁺ | 394.1206 |

Table 2: Carbonic Anhydrase Inhibition Data for Inhibitor 16 [1]

| Isozyme | Inhibition Constant (Kᵢ) (nM) | Reference Inhibitor (Acetazolamide) Kᵢ (nM) |

| hCA I | 316.7 ± 9.6 - 533.1 ± 187.8 | 278.8 ± 44.3 |

| hCA II | 412.5 ± 115.4 - 624.6 ± 168.2 | 293.4 ± 46.4 |

Experimental Protocols

The following sections detail the representative methodologies employed for the characterization of carbonic anhydrase inhibitors like inhibitor 16.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the inhibitor molecule.

Protocol:

-

Sample Preparation: 5-10 mg of the synthesized compound is dissolved in approximately 0.7-1.0 mL of a deuterated solvent, commonly deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃).[2] The solution is then filtered or carefully transferred to an 8-inch NMR tube to ensure no solid particles are present.[2]

-

Instrument Setup: The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: Proton NMR spectra are recorded to identify the chemical environment of the hydrogen atoms.[3] Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired to determine the structure of the carbon backbone.[3] Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[3]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to elucidate the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the inhibitor and confirm its elemental composition.

Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.[4][5]

-

Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate.[5] A high voltage is applied to the ESI needle, which nebulizes the sample and creates charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z) with high precision.[4]

-

Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum. The measured exact mass is then compared to the calculated theoretical mass for the proposed chemical formula to confirm the elemental composition.[4]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

Objective: To determine the inhibitory potency (Kᵢ) of the compound against different carbonic anhydrase isozymes.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: A suitable buffer, such as 20 mM HEPES or TRIS, is prepared at a specific pH (e.g., 7.5).[6]

-

Enzyme Solution: A stock solution of the purified human carbonic anhydrase (hCA) isozyme (e.g., hCA I or hCA II) is prepared in the assay buffer.

-

Inhibitor Solutions: A series of dilutions of the test inhibitor are prepared in the assay buffer.

-

Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through chilled, deionized water.[6]

-

pH Indicator: A pH-sensitive indicator dye (e.g., p-nitrophenol) is added to the buffer.[6]

-

-

Assay Procedure (using a stopped-flow instrument):

-

One syringe of the stopped-flow apparatus is loaded with the enzyme solution (with or without the inhibitor).[6]

-

The second syringe is loaded with the CO₂-saturated water and buffer containing the pH indicator.[6]

-

The solutions are rapidly mixed, initiating the CO₂ hydration reaction catalyzed by the enzyme.

-

The change in absorbance of the pH indicator, resulting from the production of protons, is monitored over time at a specific wavelength.[6]

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear phase of the absorbance change.

-

The inhibition constant (Kᵢ) is calculated by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined and then converted to Kᵢ using the Cheng-Prusoff equation.[7]

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical workflow for structure elucidation and the mechanism of action of sulfonamide-based carbonic anhydrase inhibitors.

Caption: Workflow for the structure elucidation and evaluation of a novel carbonic anhydrase inhibitor.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide-based inhibitor.

Conclusion

The structure of carbonic anhydrase inhibitor 16, 4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, has been successfully elucidated using a combination of modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Enzymatic assays have further characterized its inhibitory activity against human carbonic anhydrase isozymes I and II. The detailed protocols and data presented in this guide provide a comprehensive framework for the characterization of novel carbonic anhydrase inhibitors, which is crucial for the development of new therapeutic agents targeting these important enzymes.

References

- 1. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.latech.edu [chem.latech.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. measurlabs.com [measurlabs.com]

- 5. 2.6. High Resolution Mass Spectrometry (HRMS) [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Inhibitor 16 (SLC-0111): A Technical Guide on Targeting Tumor-Associated Carbonic Anhydrase IX

This technical guide provides an in-depth overview of Inhibitor 16, also known as SLC-0111, a first-in-class, potent, and selective small molecule inhibitor of tumor-associated carbonic anhydrase IX (CAIX). Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical and clinical data, and experimental methodologies related to SLC-0111.

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors and is a key factor in tumor progression and survival.[1] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α), a critical transcription factor in the cellular response to low oxygen conditions, a common feature of the tumor microenvironment.[1]

CAIX plays a crucial role in regulating pH in and around tumor cells. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular microenvironment while maintaining a neutral to alkaline intracellular pH. This pH gradient promotes tumor cell invasion, metastasis, and resistance to conventional therapies.[1] The restricted expression of CAIX in normal tissues makes it an attractive and specific target for anticancer therapies.[2]

SLC-0111: A Selective Inhibitor of Carbonic Anhydrase IX

SLC-0111 is a ureido-substituted benzenesulfonamide (B165840) that acts as a potent inhibitor of CAIX.[3] Its selective inhibition of CAIX disrupts the pH regulation in tumor cells, leading to intracellular acidification and a less acidic tumor microenvironment, thereby impairing tumor cell survival, proliferation, and invasion.[3][4]

Mechanism of Action

SLC-0111's primary mechanism of action is the direct inhibition of the catalytic activity of CAIX. By binding to the active site of the enzyme, it prevents the hydration of carbon dioxide, thereby reducing the production of protons and bicarbonate ions. This leads to a decrease in the acidification of the tumor microenvironment and an increase in intracellular acidity, creating unfavorable conditions for tumor cell growth and survival.[1]

The inhibition of CAIX by SLC-0111 has several downstream effects, including the modulation of key signaling pathways involved in tumor progression. A critical pathway affected is the HIF-1α signaling cascade.

dot

Quantitative Data

The following tables summarize the key quantitative data for SLC-0111 from preclinical and clinical studies.

In Vitro Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms

| Isoform | IC50 (µg/mL) | Reference |

| CAIX | 0.048 ± 0.006 | [3] |

| CAXII | 0.096 ± 0.008 | [3] |

| CAI | > 10 | [3] |

| CAII | > 10 | [3] |

In Vitro Cytotoxicity of SLC-0111

| Cell Line | IC50 (µg/mL) | Reference |

| HT-29 (Colon Cancer) | 13.53 | [3] |

| MCF7 (Breast Cancer) | > 50 | [3] |

| PC3 (Prostate Cancer) | > 50 | [3] |

| CCD-986sk (Normal Skin Fibroblasts) | 45.70 | [3] |

In Vivo Efficacy of SLC-0111 in Combination Therapy

| Tumor Model | Combination Agent | Effect | Reference |

| Head and Neck Squamous Carcinoma Xenograft | Cisplatin (B142131) | Significant reduction in tumor growth and invasion | [5] |

| Glioblastoma Patient-Derived Xenograft | Temozolomide (B1682018) | Delayed tumor recurrence and complete regression in some mice | [6] |

Pharmacokinetic Parameters of SLC-0111 from Phase I Clinical Trial

| Dose | Cmax (ng/mL) | AUC(0-24) (µg/mL·h) | Tmax (h) | T1/2 (h) | Reference |

| 500 mg | 4350 | 33 | 2.46 - 6.05 | Not Reported | [4] |

| 1000 mg | 6220 | 70 | 2.46 - 6.05 | Not Reported | [4] |

| 2000 mg | 5340 | 94 | 2.46 - 6.05 | Not Reported | [4] |

Experimental Protocols

Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide.

Materials:

-

Stopped-flow spectrophotometer

-

Reaction Buffer: 20 mM Tris, 100 µM phenol (B47542) red, pH 8.3

-

Enzyme solution (e.g., recombinant human CAIX)

-

CO2-saturated water

-

Inhibitor solution (SLC-0111)

Procedure:

-

Equilibrate the reaction buffer and enzyme solution to 0°C.

-

Prepare CO2-saturated water by bubbling pure CO2 gas into deionized water at 0°C for at least 30 minutes.[7]

-

In the stopped-flow instrument, rapidly mix the CO2-saturated water with the reaction buffer containing the enzyme and varying concentrations of the inhibitor.

-

Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH decreases due to proton production.

-

Calculate the initial rate of the reaction from the absorbance change over time.

-

Determine the IC50 value of the inhibitor by plotting the reaction rates against the inhibitor concentrations.

dot

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-buffered saline (PBS)

-

Treated and untreated cell populations

Procedure:

-

Induce apoptosis in the desired cell population using the experimental treatment (e.g., SLC-0111).

-

Harvest both treated and untreated cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[8]

dot

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant model for evaluating anticancer agents.

Materials:

-

Immunodeficient mice (e.g., NSG mice)

-

Patient tumor tissue

-

Surgical tools for implantation

-

SLC-0111 formulation for oral administration

-

Calipers or imaging system for tumor volume measurement

Procedure:

-

Implant a small fragment of patient tumor tissue subcutaneously into the flank of an immunodeficient mouse.

-

Allow the tumor to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer SLC-0111 orally to the treatment group at the desired dose and schedule. The control group receives a vehicle.

-

Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²) or a non-invasive imaging modality.[9]

-

Monitor animal health and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways

HIF-1α Pathway and CAIX Regulation

Under hypoxic conditions, the α-subunit of HIF-1 is stabilized and translocates to the nucleus, where it dimerizes with the β-subunit. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9, leading to the upregulation of CAIX expression. SLC-0111, by inhibiting CAIX activity, can indirectly affect the tumor's adaptive response to hypoxia.

dot

CAIX and Pro-Survival Signaling

CAIX has been shown to interact with and influence other key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways. The intracellular domain of CAIX can be phosphorylated, leading to the activation of PI3K/Akt signaling, which promotes cell survival.[8] Additionally, CAIX expression has been linked to the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.[10]

dot

Conclusion

SLC-0111 is a promising, selective inhibitor of the tumor-associated carbonic anhydrase IX. Its ability to disrupt pH regulation in the tumor microenvironment provides a unique mechanism to combat cancer cell survival, proliferation, and metastasis. The preclinical and early clinical data suggest that SLC-0111, both as a monotherapy and in combination with other anticancer agents, holds significant potential for the treatment of various solid tumors. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of carbonic anhydrase IX overexpression in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Carbonic Anhydrase Inhibitor 4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the basic physicochemical properties of the carbonic anhydrase inhibitor, 4-(3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide. This compound, a member of the pyrazoline class of carbonic anhydrase inhibitors, is of significant interest for its potential therapeutic applications. Understanding its fundamental physicochemical characteristics is crucial for research, drug development, and formulation studies.

Chemical Structure and Identification

-

IUPAC Name: 4-(3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

-

Molecular Formula: C₂₁H₁₉N₃O₃S

-

Molecular Weight: 393.46 g/mol

-

CAS Number: Not available for this specific derivative, however, related structures are indexed.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for the specified carbonic anhydrase inhibitor. It is important to note that experimentally determined values for this specific molecule are limited in the public domain. Therefore, where experimental data is unavailable, predicted values from computational models are provided and clearly indicated.

| Property | Value | Method | Source |

| Melting Point | 184–186 °C | Experimental | [1] |

| logP (Octanol/Water Partition Coefficient) | 3.6 | Computed (XLogP3) | [2] |

| Aqueous Solubility | Data not available | - | - |

| pKa (Acid Dissociation Constant) | Data not available | - | - |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established methods for analogous sulfonamide and pyrazoline-based compounds.

Melting Point Determination

The melting point of 4-(3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide was determined using a standard capillary melting point apparatus.[1]

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range. For pure compounds, this range is typically narrow (0.5-1 °C).

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its experimental determination.

-

Materials:

-

1-Octanol (B28484) (pre-saturated with water)

-

Water or buffer of specific pH (pre-saturated with 1-octanol)

-

The test compound

-

Separatory funnel or centrifuge tubes

-

Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

-

-

Procedure:

-

A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Equal volumes of the pre-saturated 1-octanol and aqueous phase are added to the separatory funnel or tube.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached. The system is then allowed to stand for the phases to separate completely.

-

The concentration of the compound in each phase is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

logP is the logarithm of the partition coefficient.

-

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. The equilibrium solubility can be determined by the shake-flask method.

-

Materials:

-

Water or buffer of desired pH

-

The test compound

-

Vials with screw caps

-

Shaker or rotator

-

Filtration or centrifugation system

-

Analytical method for quantification

-

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the aqueous medium in a vial.

-

The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a sulfonamide, the pKa of the sulfonamide proton is a key parameter.

-

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Titration vessel

-

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) if solubility is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors of carbonic anhydrase, such as the subject of this guide, interfere with this catalytic cycle. The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for catalysis.

Caption: Carbonic anhydrase inhibition by a sulfonamide.

Synthesis Workflow

The synthesis of 4-(3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide typically involves a multi-step process starting from the appropriate chalcone.

Caption: General synthesis of the pyrazoline-based inhibitor.

Conclusion

References

- 1. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(~2~H_2_)sulfonamide | C17H14F3N3O2S | CID 138395995 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted "Inhibitor 16": A Technical Guide to its Interactions with Carbonic Anhydrase Active Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of various compounds designated as "Inhibitor 16" or "compound 16" within the scientific literature, focusing on their interaction with the active site of carbonic anhydrase (CA) isoforms. Due to the non-standardized nomenclature, "Inhibitor 16" can refer to distinct chemical entities across different research studies. This guide will therefore present a compilation of data and methodologies for several of these inhibitors, offering a comparative overview for researchers in the field of CA inhibition.

Inhibitor 16: An Organohalogen Chalcone (B49325) Derivative

One compound identified as "compound 16" is a dual inhibitor of carbonic anhydrase and acetylcholinesterase (AChE). This organohalogen chalcone derivative has demonstrated significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).

Quantitative Inhibition Data

The inhibitory potency of this "Inhibitor 16" against hCA I and hCA II, as well as AChE, is summarized below. The data is presented as inhibition constants (Kᵢ), which represent the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half.

| Target Enzyme | Inhibition Constant (Kᵢ) |

| Human Carbonic Anhydrase I (hCA I) | 24.42 nM |

| Human Carbonic Anhydrase II (hCA II) | 19.95 nM |

| Acetylcholinesterase (AChE) | 5.07 nM |

Experimental Protocols

Enzyme Inhibition Assay (Carbonic Anhydrase)

The inhibitory effects on hCA I and hCA II are typically determined using a stopped-flow CO₂ hydration assay.[1] This method measures the enzyme's ability to catalyze the hydration of carbon dioxide.

-

Principle: The assay follows the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. A pH indicator is used to monitor the reaction, and the initial rates are determined.

-

Reagents:

-

Purified human carbonic anhydrase I and II isoforms.

-

Buffer solution (e.g., Tris-HCl).

-

Substrate: CO₂-saturated water.

-

pH indicator (e.g., p-nitrophenol).

-

The inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

The enzyme and inhibitor are pre-incubated in the buffer solution.

-

The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).

-

The initial velocity of the reaction is calculated from the linear phase of the progress curve.

-

Measurements are performed at various inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Visualizing the Interaction

The following diagram illustrates a generalized workflow for determining the inhibitory activity of a compound against carbonic anhydrase.

Caption: Workflow for CA Inhibition Assay.

Inhibitor 16: A 1,3,5-Trisubstituted-Pyrazoline Derivative

Another series of compounds, 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, were synthesized and evaluated for their CA inhibitory activity.[2][3][4] Within this series, the compound designated as 16 carries a specific substitution pattern.

Quantitative Inhibition Data

The inhibitory activities of compound 16 and its related analogs against hCA I and hCA II were determined and are presented below as IC₅₀ and Kᵢ values.[3]

| Compound | hCA I IC₅₀ (nM) | hCA I Kᵢ (nM) | hCA II IC₅₀ (nM) | hCA II Kᵢ (nM) |

| 16 | 489.4 | 412.5 ± 115.4 | 458.6 | 624.6 ± 168.2 |

| Acetazolamide (Reference) | 985.8 | 278.8 ± 44.3 | 489.4 | 293.4 ± 46.4 |

Experimental Protocols

Synthesis of 1,3,5-Trisubstituted-Pyrazolines (General Procedure) [2]

-

Reactants: A suitable chalcone (1.0 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.1 mmol).

-

Solvent and Catalyst: Ethanol and a catalytic amount of glacial acetic acid.

-

Procedure:

-

The reactants are dissolved in ethanol, and acetic acid is added.

-

The mixture is refluxed for 12 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is partially removed under vacuum.

-

The mixture is stirred for 12 hours at room temperature, leading to the formation of a solid product.

-

The solid is filtered, dried, and crystallized from a methanol-ether mixture.

-

Carbonic Anhydrase Inhibition Assay (Esterase Method) [3]

-

Principle: This assay measures the esterase activity of carbonic anhydrase using 4-nitrophenyl acetate (B1210297) as a substrate. The hydrolysis of the substrate by CA produces 4-nitrophenolate, which can be monitored spectrophotometrically.

-

Reagents:

-

Purified human carbonic anhydrase I and II.

-

Substrate: 4-Nitrophenyl acetate.

-

Buffer solution.

-

The inhibitor compound.

-

-

Procedure:

-

The enzyme activity is determined by measuring the increase in absorbance at 348 nm due to the formation of 4-nitrophenolate.

-

Protein concentration is determined using the Bradford method.

-

The inhibitory effect of the compounds is measured at various concentrations to determine the IC₅₀ values from activity (%) versus compound concentration plots.

-

Visualizing the Interaction Pathway

The following diagram illustrates the general mechanism of action for sulfonamide-based inhibitors targeting the carbonic anhydrase active site.

Caption: Sulfonamide Inhibition of CA.

Inhibitor 16: A Benzenesulfonamide-Triazole Conjugate

In a study focusing on novel benzenesulfonamide-triazole conjugates, compounds 14 , 16 , and 17 were identified as potent inhibitors of several human carbonic anhydrase isoforms, with a particular sensitivity observed for the tumor-associated hCA IX.[1]

Quantitative Inhibition Data

The inhibitory activity of compound 16 and its related analogs against four human CA isoforms is presented below as inhibition constants (Kᵢ).[1]

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) | hCA IX Kᵢ (nM) |

| 16 | 100.8 | 65.4 | 120.3 | 42.6 |

| 14 | 112.5 | 78.9 | 116.8 | 46.4 |

| 17 | 98.3 | 56.8 | 125.6 | 35.1 |

| Acetazolamide (Reference) | 250 | 12 | 74 | 25 |

Experimental Protocols

Stopped-Flow CO₂ Hydrase Assay [1]

The inhibition of hCA I, II, IV, and IX was assessed using a stopped-flow CO₂ hydrase assay, as previously described. This method directly measures the catalytic hydration of CO₂.

Visualizing Logical Relationships in Drug Design

The development of isoform-selective CA inhibitors often follows a logical progression, as depicted in the diagram below.

Caption: CA Inhibitor Design Workflow.

This guide highlights the importance of precise nomenclature in scientific research. While "Inhibitor 16" may not be a universally recognized name, the compounds designated as such in various studies demonstrate the ongoing efforts to develop potent and selective carbonic anhydrase inhibitors for a range of therapeutic applications. Researchers are encouraged to consult the primary literature for more detailed information on each specific "Inhibitor 16."

References

The Evolving Landscape of Carbonic Anhydrase Inhibition: A Technical Review of Patents and Literature

For Researchers, Scientists, and Drug Development Professionals

The inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes, continues to be a fertile ground for drug discovery and development. These enzymes, by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, play a pivotal role in a multitude of physiological processes, including pH homeostasis, fluid secretion, and metabolic pathways. Consequently, their dysregulation is implicated in a range of pathologies, from glaucoma and epilepsy to various cancers, making them attractive therapeutic targets. This in-depth technical guide provides a comprehensive review of the patent and scientific literature surrounding carbonic anhydrase inhibitors, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Analysis of Carbonic Anhydrase Inhibitors

The development of potent and selective carbonic anhydrase inhibitors is a primary objective for medicinal chemists. The following tables summarize the inhibitory activity (IC50 and Ki values) of a selection of key inhibitors against various human (h) CA isoforms. This data, compiled from numerous studies, offers a comparative overview of the potency and selectivity profiles of these compounds.

Table 1: Inhibition Data (IC50, nM) of Selected Carbonic Anhydrase Inhibitors

| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [1] |

| Methazolamide | 50 | 14 | 25 | 5.7 | [2] |

| Dorzolamide | 3000 | 3.5 | 54 | 49 | |

| Brinzolamide | 3900 | 3.1 | 51 | 52 | |

| SLC-0111 (U-104) | 1000 | 100 | 45.1 | 4.5 | |

| Indisulam (E7070) | - | - | - | - | |

| Topiramate | - | 5,500 | 20 | 4.6 |

Table 2: Inhibition Constants (Ki, nM) of Selected Carbonic Anhydrase Inhibitors

| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [2][3] |

| Methazolamide | 50 | 14 | 25 | 5.7 | [4] |

| Ethoxzolamide | 25 | 10 | 18 | 4.1 | [4] |

| Dichlorophenamide | 3800 | 38 | - | - | |

| SLC-0111 (U-104) | - | - | 45.1 | 4.5 | [5] |

| Benzenesulfonamide | 1800 | 250 | - | - | [2] |

| 4-(3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | 316.7 | 412.5 | - | - | [3] |

| 4-(3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | 333.6 | 425.2 | - | - | [3] |

Key Signaling Pathways

The role of carbonic anhydrases in disease, particularly in cancer, is intricately linked to specific signaling pathways. The tumor-associated isoform, CA IX, is a prime example, being a key player in the cellular response to hypoxia.

The Hypoxia-Inducible Factor (HIF)-1α and CA IX Signaling Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized.[6] HIF-1α then translocates to the nucleus and induces the expression of a suite of genes that promote tumor survival and adaptation, including CA IX.[7]

Caption: HIF-1α induced expression of CA IX and its role in tumor pH regulation.

This upregulation of CA IX at the cell surface leads to the efficient conversion of extracellular CO2 to bicarbonate and protons. The resulting protons contribute to the acidification of the tumor microenvironment, which promotes invasion and metastasis, while the bicarbonate is transported into the cell to maintain a more alkaline intracellular pH, favoring cell survival and proliferation.[8][9]

Experimental Protocols

The discovery and characterization of carbonic anhydrase inhibitors rely on a set of well-established experimental protocols. Below are detailed methodologies for the synthesis of a common class of inhibitors and the primary assay for measuring their activity.

Synthesis of Benzenesulfonamide-based Inhibitors

A general procedure for the synthesis of 4-(dihydropyrazol-1-yl)benzenesulfonamides, a class of potent CA inhibitors, is as follows:

-

Chalcone (B49325) Synthesis: An appropriate chalcone is synthesized by the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base, typically sodium hydroxide (B78521) in ethanol (B145695).

-

Pyrazoline Formation: The synthesized chalcone (1.0 mmol) is refluxed with 4-hydrazinobenzenesulfonamide hydrochloride (1.1 mmol) in ethanol with a catalytic amount of glacial acetic acid for 12 hours.[3]

-

Work-up and Purification: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is partially removed under vacuum, and the mixture is stirred at room temperature for 12 hours. The resulting solid precipitate is filtered, dried, and recrystallized from a suitable solvent system (e.g., methanol-ether) to yield the purified pyrazoline derivative.[3]

Caption: General workflow for the synthesis of pyrazoline-based sulfonamide CAIs.

Carbonic Anhydrase Activity Assay: Stopped-Flow Spectrophotometry

The gold-standard method for measuring the kinetics of CA-catalyzed CO2 hydration and its inhibition is the stopped-flow technique.[10]

-

Principle: The assay measures the initial rate of the pH change resulting from the hydration of CO2, which produces a proton. This change is monitored using a pH indicator.

-

Reagents and Buffers:

-

Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol (B47542) red or a fluorescent indicator like pyranine).[11][12]

-

CO2-saturated water.

-

Purified carbonic anhydrase enzyme.

-

Inhibitor stock solution.

-

-

Procedure:

-

Two syringes of the stopped-flow instrument are filled, one with the buffered enzyme and indicator solution (and inhibitor at various concentrations), and the other with the CO2-saturated water.

-

The solutions are rapidly mixed, and the change in absorbance or fluorescence of the pH indicator is monitored over a short time period (milliseconds to seconds).

-

The initial rate of the reaction is determined from the slope of the linear portion of the signal versus time plot.

-

The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

-

Caption: Experimental workflow for the stopped-flow carbonic anhydrase activity assay.

Conclusion and Future Directions

The field of carbonic anhydrase inhibition is dynamic and continues to yield promising therapeutic candidates. The extensive patent and scientific literature highlights the ongoing efforts to develop isoform-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. The focus on tumor-associated isoforms like CA IX and XII has opened new avenues for cancer therapy, with inhibitors like SLC-0111 progressing through clinical trials.[14][15][16][17][18] Future research will likely focus on the development of novel chemical scaffolds, the exploration of new therapeutic areas, and the use of advanced drug delivery systems to target specific tissues and cell types. The detailed understanding of the underlying biology and the application of robust experimental methodologies, as outlined in this guide, will be crucial for the continued success of these endeavors.

References

- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase III Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase IX and Hypoxic Response: A Path to Tumors | Antibody News: Novus Biologicals [novusbio.com]

- 8. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 9. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 12. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signalchem LifeScience [signalchemlifesciences.com]

- 17. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]

- 18. aacrjournals.org [aacrjournals.org]

The Emergence of Novel Carbonic Anhydrase Inhibitors: A Technical Analysis of "Compound 16"

For the attention of: Researchers, Scientists, and Drug Development Professionals